

Trametinib-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: *Trametinib-d4*

Cat. No.: *B12427927*

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In-Depth Technical Guide: Trametinib-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Trametinib-d4**, a deuterated isotopologue of Trametinib. The information is curated for professionals in research and drug development, with a focus on its chemical properties, biological context, and application in experimental settings.

Core Compound Data

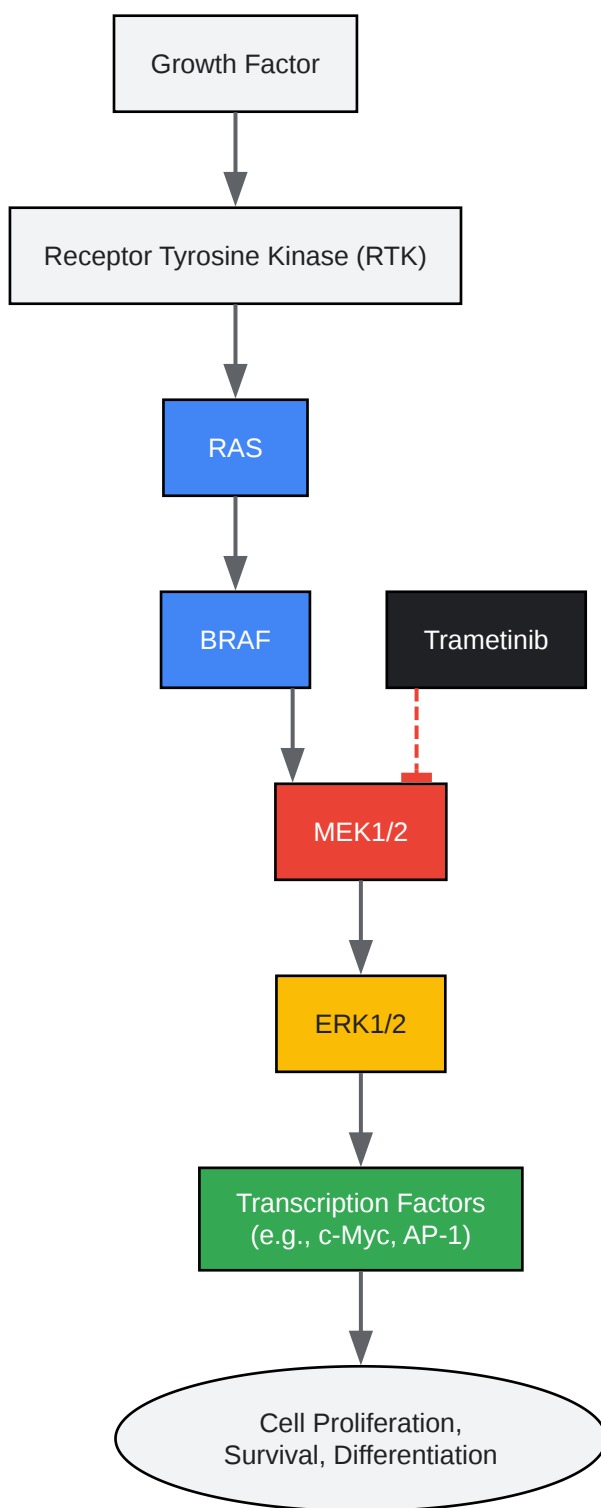
Trametinib-d4 is the deuterium-labeled version of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases. The incorporation of deuterium atoms creates a stable, heavier isotopologue, which is invaluable for specific analytical applications, particularly in pharmacokinetic studies where it serves as an internal standard for mass spectrometry-based quantification.

Parameter	Value	Source
Chemical Name	N-(3-(3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl-2,4,5,6-d4)acetamide	[1]
Molecular Formula	C ₂₆ H ₁₉ D ₄ FIN ₅ O ₄	[1][2][3]
Molecular Weight	619.42 g/mol	[2][4][5]
CAS Number	Not Available (NA)	[1][5][6][7][8]
Unlabeled CAS	871700-17-3	[2][3][9]

Note on CAS Number: A specific CAS number for **Trametinib-d4** is not consistently available in public databases. The CAS number for the unlabeled parent compound, Trametinib (871700-17-3), is frequently used as a reference.

Signaling Pathway of Trametinib

Trametinib targets the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK1 and MEK2 kinases. This pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis. In many cancers, this pathway is constitutively activated due to mutations in upstream components like RAS or BRAF. Trametinib's inhibition of MEK1/2 blocks the phosphorylation and activation of ERK1/2, thereby impeding downstream signaling and inhibiting cancer cell growth.



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Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

Experimental Protocols

In Vitro MEK1 Kinase Assay

Objective: To determine the inhibitory activity of Trametinib on MEK1 kinase in a cell-free system.

Materials:

- Recombinant active MEK1 enzyme
- Inactive ERK2 substrate
- ATP (γ - ^{32}P -ATP for radiometric assay or cold ATP for luminescence-based assay)
- Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl_2 , 1 mM DTT)
- Trametinib stock solution (in DMSO)
- 96-well assay plates
- Scintillation counter or luminometer

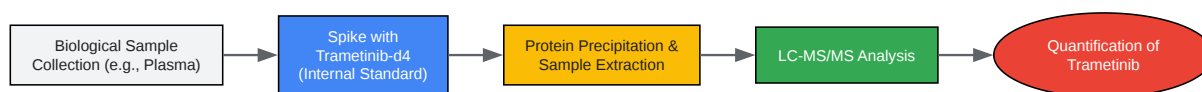
Methodology:

- Prepare serial dilutions of Trametinib in DMSO and then dilute further in assay buffer.
- In a 96-well plate, add the assay buffer, inactive ERK2 substrate, and the diluted Trametinib or DMSO (vehicle control).
- Initiate the reaction by adding the recombinant active MEK1 enzyme.
- Start the kinase reaction by adding ATP (spiked with γ - ^{32}P -ATP for radiometric detection).
- Incubate the plate at 30°C for a specified period (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

- For radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure the incorporated radioactivity using a scintillation counter.
- For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
- Calculate the percentage of inhibition for each Trametinib concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow: Pharmacokinetic Analysis using Trametinib-d4

Trametinib-d4 is an ideal internal standard for the quantification of Trametinib in biological matrices (e.g., plasma, tissue homogenates) due to its similar chemical and physical properties to the unlabeled drug, but with a distinct mass.



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Caption: A typical workflow for pharmacokinetic sample analysis using **Trametinib-d4** as an internal standard.

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References

1. alentris.org [alentris.org]
2. medchemexpress.com [medchemexpress.com]
3. Trametinib-d4 - CAS - 871700-17-3 (non-labelled) | Axios Research [axios-research.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. Trametinib -D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. Trametinib D4 | CAS No: NA [aquigenbio.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. einsteiniumchemie.com [einsteiniumchemie.com]
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